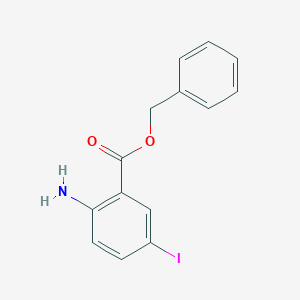

Benzyl 2-amino-5-iodobenzoate

Description

Contextualization within Benzoate (B1203000) Chemistry and Iodinated Aromatic Compounds

Benzyl (B1604629) 2-amino-5-iodobenzoate belongs to the family of benzoate esters, which are compounds formed from the condensation of benzoic acid or its derivatives with an alcohol. google.comlibretexts.org In this case, the ester is formed with benzyl alcohol. The benzyl ester group is a common protecting group for carboxylic acids in organic synthesis due to its relative stability and the ease with which it can be removed under specific conditions, such as hydrogenolysis. libretexts.orgorganic-chemistry.org This property allows for selective reactions at other functional groups within the molecule.

The presence of an iodine atom on the aromatic ring places this compound within the class of iodinated aromatic compounds. These compounds are highly valued in organic synthesis because the carbon-iodine bond is relatively weak, making iodine an excellent leaving group in a variety of cross-coupling reactions. cymitquimica.com This reactivity allows for the introduction of diverse substituents onto the aromatic ring, a crucial step in the construction of complex molecular architectures. cymitquimica.com The amino group at the ortho position to the ester further influences the electronic properties and reactivity of the aromatic ring, making it a key site for further functionalization.

Significance as a Research Intermediate and Scaffold Precursor

The true value of Benzyl 2-amino-5-iodobenzoate lies in its role as a research intermediate and a precursor to various molecular scaffolds of medicinal interest. Its trifunctional nature—possessing an amino group, an ester, and an iodo substituent—allows for a wide range of chemical transformations.

The amino group can participate in nucleophilic substitution reactions or be transformed into other functional groups. rjptonline.org The ester can be hydrolyzed to the corresponding carboxylic acid or undergo transesterification. rsc.org Most importantly, the iodine atom serves as a handle for introducing new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions.

A notable example of the utility of a closely related compound, methyl 2-amino-5-iodobenzoate, is in the synthesis of 2,5-substituted benzoic acid dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.govnih.govpatentdigest.orgosti.gov In this synthesis, the iodo-substituted anthranilate serves as a foundational scaffold upon which the final inhibitor is built through a series of palladium-catalyzed cross-coupling reactions. nih.govnih.gov

Table 1: Synthetic Utility of 2-Amino-5-iodobenzoate Derivatives

| Starting Material | Reaction Type | Resulting Scaffold | Application | Reference |

|---|---|---|---|---|

| Methyl 2-amino-5-iodobenzoate | Palladium-catalyzed cross-coupling | 2,5-substituted benzoic acid | Mcl-1/Bfl-1 dual inhibitors | nih.govnih.gov |

| 2-Amino-5-iodobenzoic acid | Cyclization with amines | Quinazolinones | Antimicrobial agents | bu.edu.eg |

Overview of Prior Academic Investigations Involving this compound and Related Structural Motifs

While direct academic literature on this compound is sparse, extensive research has been conducted on its constituent parts and closely related analogs, namely 2-amino-5-iodobenzoic acid and its methyl ester. These studies highlight the synthetic potential of this structural motif.

Research has shown that 2-amino-5-iodobenzoic acid is a valuable precursor for the synthesis of various heterocyclic compounds. For instance, it can be converted into 6-iodo-4H-3,1-benzoxazin-4-one, which in turn reacts with a variety of nitrogen nucleophiles to produce a range of quinazolinone derivatives with potential antimicrobial activities. bu.edu.eg The synthesis of quinazolin-4(3H)-ones and related structures from anthranilic acid derivatives is a well-established area of research due to the broad spectrum of biological activities exhibited by these scaffolds, including anti-inflammatory, analgesic, and central nervous system effects. rjptonline.orgbrieflands.comnih.govtandfonline.com

Furthermore, the synthesis of 2-chloro-5-iodobenzoic acid has been reported starting from methyl anthranilate, which is first iodinated to produce methyl 2-amino-5-iodobenzoate. patsnap.com This intermediate then undergoes a Sandmeyer reaction, demonstrating the versatility of the amino group in facilitating further transformations. patsnap.com

The choice of a benzyl ester over a methyl ester, as in the case of this compound, often comes down to specific synthetic strategies. Benzyl esters can be cleaved under milder, neutral conditions via hydrogenolysis, which can be advantageous when other functional groups in the molecule are sensitive to the acidic or basic conditions typically required for methyl ester hydrolysis. libretexts.orgorganic-chemistry.org This allows for greater flexibility in the design of multi-step synthetic routes.

Table 2: Key Reactions of 2-Aminobenzoic Acid Derivatives in Heterocyclic Synthesis

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 2-Amino-5-iodobenzoic acid | Acetic anhydride, then various amines | 3-Substituted-6-iodo-2-methyl-3H-quinazolin-4-ones | bu.edu.eg |

| Anthranilic acid | Acetic anhydride, primary amines | 3-Substituted 2-methyl quinazoline-4(3H)-ones | brieflands.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1131605-45-2 |

|---|---|

Molecular Formula |

C14H12INO2 |

Molecular Weight |

353.15 g/mol |

IUPAC Name |

benzyl 2-amino-5-iodobenzoate |

InChI |

InChI=1S/C14H12INO2/c15-11-6-7-13(16)12(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-8H,9,16H2 |

InChI Key |

IBJXNELMOQNUEC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)I)N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)I)N |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl 2 Amino 5 Iodobenzoate and Its Precursors

Esterification Approaches to Benzyl (B1604629) 2-amino-5-iodobenzoate

The conversion of 2-amino-5-iodobenzoic acid to its benzyl ester is a key step in the synthesis of the target compound. This can be achieved through several standard esterification methods.

Direct esterification, such as the Fischer-Speier esterification, is a common method for producing esters from a carboxylic acid and an alcohol. In the context of Benzyl 2-amino-5-iodobenzoate, this would involve the reaction of 2-amino-5-iodobenzoic acid with benzyl alcohol in the presence of a strong acid catalyst. The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. Solvents that form an azeotrope with water, such as toluene (B28343), are often employed. researchgate.net

A general procedure would involve refluxing a mixture of 2-amino-5-iodobenzoic acid, an excess of benzyl alcohol, and a catalytic amount of an acid like p-toluenesulfonic acid or sulfuric acid, with azeotropic removal of water. researchgate.net The choice of solvent is critical to avoid racemization if chiral centers are present and to ensure the reaction proceeds at a suitable temperature. researchgate.net

Transesterification is another viable route for the synthesis of this compound. This process involves the reaction of an ester with an alcohol to produce a different ester. For instance, a methyl or ethyl ester of 2-amino-5-iodobenzoic acid could be reacted with benzyl alcohol in the presence of a suitable catalyst to yield the desired benzyl ester and the corresponding lower-boiling alcohol, which can be removed to drive the reaction forward. google.com

Catalysts for transesterification can be acidic or basic. The amount of catalyst used is typically low, ranging from 0.001 to 10 wt% of the reaction mixture. google.com The reaction conditions would need to be optimized to ensure efficient conversion to the final product.

Synthesis of 2-Amino-5-iodobenzoic Acid Precursors

The precursor, 2-amino-5-iodobenzoic acid, is a crucial starting material. Its synthesis typically involves the direct iodination of 2-aminobenzoic acid (anthranilic acid).

Direct iodination of 2-aminobenzoic acid is an effective method for preparing 2-amino-5-iodobenzoic acid. google.comgoogle.comgoogle.com This electrophilic aromatic substitution reaction introduces an iodine atom onto the benzene (B151609) ring.

A widely used and environmentally friendly method for the iodination of 2-aminobenzoic acid involves the use of molecular iodine in the presence of an oxidant, such as hydrogen peroxide. google.comgoogle.comgoogle.com This in-situ generation of a more reactive iodine species enhances the efficiency of the iodination process. The reaction is typically carried out in a liquid phase, with acetic acid being a common solvent. google.com

This method is advantageous as it often results in high yields and purity of the product, potentially eliminating the need for extensive purification steps. google.comgoogle.com

One documented procedure involves adding aqueous hydrogen peroxide dropwise to a mixture of sodium 2-aminobenzoate (B8764639), acetic acid, and molecular iodine. The reaction mixture is stirred at 50 °C for 3 hours and then poured into water to precipitate the product. chemicalbook.com

The efficacy of the iodination of 2-aminobenzoic acid is significantly influenced by various reaction parameters, including the molar ratio of reactants, temperature, and reaction time.

Molar Ratio of Hydrogen Peroxide to Molecular Iodine: The molar ratio of hydrogen peroxide to molecular iodine ([C]/[B]) plays a critical role in the conversion of 2-aminobenzoic acid. Increasing the amount of hydrogen peroxide generally leads to a higher conversion rate. However, an excessive amount of hydrogen peroxide can lead to side reactions and a decrease in the isolated yield. google.com A molar ratio in the range of 1 to 4 is often preferred. google.com

Reaction Temperature: The reaction temperature also affects the rate and selectivity of the iodination. For instance, a study showed that stirring the reaction mixture at 50°C for 3 hours led to a high yield of the desired product. google.com Another example demonstrated that the reaction could proceed at room temperature (20°C) over a longer period (5 hours). google.comgoogle.com

Solvent: Acetic acid is a commonly used solvent for this reaction, with the amount typically ranging from 5 to 30 parts by weight per 1 part by weight of 2-aminobenzoic acid. google.com

The following table summarizes the results from a study on the effect of the molar ratio of hydrogen peroxide to 2-aminobenzoic acid on the reaction outcome:

| Molar Ratio (H₂O₂ / 2-Aminobenzoic Acid) | Conversion of 2-Aminobenzoic Acid (%) | Selectivity of 2-Amino-5-iodobenzoic Acid (%) |

| 0.5 | 55.6 | 98.2 |

| 1.0 | 98.5 | 98.1 |

| 2.0 | 100 | 97.6 |

Data derived from a study on the iodination of 2-aminobenzoic acid in the presence of hydrogen peroxide. google.com

Another study investigated the impact of reaction time and temperature, as detailed in the table below:

| Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |

| 20 | 5 | 98.5 | 98.1 |

| 50 | 1 | 100 | 97.6 |

| 50 | 3 | 100 | 97.5 |

Illustrative data based on typical iodination reactions. google.comgoogle.com

Direct Iodination of 2-Aminobenzoic Acid

Synthesis of Related Alkyl 2-Amino-5-iodobenzoate Esters (e.g., Methyl, Ethyl)

The synthesis of alkyl esters such as methyl 2-amino-5-iodobenzoate and ethyl 2-amino-5-iodobenzoate is often accomplished through the esterification of 2-amino-5-iodobenzoic acid or, more directly, by the iodination of the corresponding alkyl anthranilate. For instance, a method for preparing 2-chloro-5-iodobenzoic acid involves the iodination of methyl anthranilate as an initial step to produce ethyl 2-amino-5-iodobenzoate. patsnap.comgoogle.com

The direct iodination of an existing aminobenzoate ester scaffold is a common strategy. This can be achieved using various iodinating agents. A general procedure involves dissolving the aminobenzoate ester in a suitable solvent like acetic acid and treating it with an iodinating agent such as N-iodosuccinimide (NIS). chemicalbook.com This method allows for the regioselective introduction of iodine onto the aromatic ring.

| Starting Material | Reagents | Product | Key Features |

|---|---|---|---|

| Methyl Anthranilate | Iodine compound | Ethyl 2-amino-5-iodobenzoate | Direct iodination of a low-cost starting material. patsnap.comgoogle.com |

| Methyl 2-amino-5-bromobenzoate | N-Iodosuccinimide (NIS), Acetic Acid | Methyl 2-amino-5-bromo-3-iodobenzoate | Demonstrates the use of NIS for iodination of a substituted aminobenzoate ester. chemicalbook.com |

Modular Synthetic Strategies for Substituted Benzoate (B1203000) Derivatives

Modular, or stepwise, synthetic strategies are crucial for constructing complex, multi-substituted benzene derivatives, allowing for the controlled introduction of various functional groups onto the aromatic scaffold. nih.govorganic-chemistry.org A practical example of such a strategy is the synthesis of 3-amino-5-halo-2-iodobenzoates from commercially available 2-aminobenzoates. researchgate.net This multi-step process demonstrates a logical and controlled functionalization of the benzene ring:

Nitration : A nitro group is first introduced at the C3 position of a 2-aminobenzoate that already contains a halogen at the C5 position.

Sandmeyer-type Reaction : The C2-amino group is subsequently converted to an iodide.

Reduction : Finally, the C3-nitro group is reduced to an amino group to yield the desired 3-amino-5-halo-2-iodobenzoate. researchgate.net

This sequential approach allows for the precise placement of substituents that would be difficult to achieve through direct, one-pot reactions. researchgate.net

Introduction of Substituents via Nitro Group Reduction

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in the synthesis of substituted benzoates and other aromatic compounds. masterorganicchemistry.com This reaction is pivotal in many modular strategies as it unmasks a reactive amino group from a relatively inert nitro precursor. researchgate.net A wide variety of reagents can accomplish this transformation, offering chemists options based on substrate compatibility and reaction conditions. wikipedia.org

Common methods for nitro group reduction include:

Catalytic Hydrogenation : This involves using hydrogen gas with a metal catalyst such as Palladium-on-carbon (Pd/C), Platinum, or Raney Nickel. masterorganicchemistry.comwikipedia.org

Metal/Acid Systems : Easily oxidized metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of an acid (e.g., HCl) are classic and effective reagents for this reduction. masterorganicchemistry.com

Tin(II) Chloride (SnCl₂) : This reagent is particularly valuable for its chemoselectivity. SnCl₂ in ethanol (B145695) can reduce a nitro group without affecting other sensitive functional groups such as esters, nitriles, or ketones, making it highly suitable for the synthesis of complex benzoate derivatives. stackexchange.com

Other Reagents : A variety of other systems, including sodium hydrosulfite, trichlorosilane, and samarium iodide, have also been employed. wikipedia.orggoogle.com

| Reagent/System | Typical Conditions | Selectivity Notes |

|---|---|---|

| H₂, Pd/C (or Pt, Ni) | Pressurized H₂ atmosphere, various solvents | Highly effective but can also reduce other unsaturated groups. masterorganicchemistry.comwikipedia.org |

| Fe, HCl | Acidic aqueous or alcoholic solution | A robust and cost-effective industrial method. masterorganicchemistry.com |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate (B1210297) | Excellent chemoselectivity; preserves ester, ketone, and nitrile groups. stackexchange.com |

| Trichlorosilane (SiHCl₃) | With an organic base | Offers high chemoselectivity, avoiding reaction with other reducible functional groups. google.com |

Halogenation Strategies for Aromatic Scaffolds

The introduction of halogens onto an aromatic ring is a cornerstone of organic synthesis, typically proceeding via electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.org Halogenated aromatics are valuable intermediates, serving as precursors for cross-coupling reactions and other functional group transformations. researchgate.net

For the synthesis of iodo-substituted benzoates, direct iodination is a common and effective strategy. Unlike chlorination and bromination, which often require a Lewis acid catalyst to polarize the dihalogen bond, iodination typically requires an oxidizing agent to generate a more potent electrophilic iodine species (I⁺). masterorganicchemistry.comlibretexts.org

Common iodination methods include:

Iodine with an Oxidant : Molecular iodine (I₂) can be activated by an oxidizing agent like hydrogen peroxide (H₂O₂) or nitric acid. This is the method used for the direct iodination of 2-aminobenzoic acid. google.comgoogle.com

N-Iodosuccinimide (NIS) : NIS is a convenient and milder source of electrophilic iodine, often used in solvents like acetic acid or acetonitrile (B52724) for the iodination of activated aromatic rings. chemicalbook.com

The choice of halogenation strategy depends on the substrate's reactivity and the desired regioselectivity. The presence of activating groups, such as the amino group in anthranilates, directs the incoming halogen to the ortho and para positions.

Palladium-Catalyzed Cross-Coupling Reactions in Benzoate Synthesis

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile set of tools for forming carbon-carbon and carbon-heteroatom bonds, revolutionizing the synthesis of complex organic molecules, including substituted benzoates. mit.edumit.edu These reactions typically involve the coupling of an organohalide (like an aryl iodide) with an organometallic or other nucleophilic partner, mediated by a palladium catalyst. mit.edu The high reactivity of the carbon-iodine bond makes aryl iodides, such as methyl 2-amino-5-iodobenzoate, exceptionally good substrates for these transformations.

Utilization of Methyl 2-amino-5-iodobenzoate in Coupling Reactions

Methyl 2-amino-5-iodobenzoate is a valuable building block in medicinal chemistry and materials science due to its dual functionality. The aryl iodide moiety serves as a reactive handle for palladium-catalyzed cross-coupling, while the amino and ester groups provide sites for further derivatization. As an aryl iodide, it can readily participate in a variety of named cross-coupling reactions to form new bonds at the C5 position.

The utility of this substrate is highlighted by its potential use in several key reactions:

Suzuki Coupling : Reaction with an organoboron reagent to form a new C-C bond, enabling the synthesis of biaryl compounds.

Sonogashira Coupling : Reaction with a terminal alkyne to form a C-C bond, introducing an alkynyl substituent.

Heck Coupling : Reaction with an alkene to form a C-C bond, leading to substituted styrenyl derivatives.

Buchwald-Hartwig Amination : Reaction with an amine to form a C-N bond, creating more complex aniline (B41778) derivatives.

Carbonylative Couplings : Reaction with carbon monoxide and a nucleophile (e.g., an alcohol or amine) to introduce a new carbonyl-containing group.

Through these reactions, methyl 2-amino-5-iodobenzoate acts as a versatile scaffold, allowing for the modular construction of highly functionalized aromatic structures.

| Reaction Name | Coupling Partner | Bond Formed | Resulting Structure Type |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OR)₂ | C(sp²)-C(sp²) | Biaryl |

| Sonogashira Coupling | R-C≡CH | C(sp²)-C(sp) | Aryl Alkyne |

| Heck Coupling | Alkene | C(sp²)-C(sp²) | Substituted Alkene |

| Buchwald-Hartwig Amination | R₂NH | C(sp²)-N | Di- or Tri-substituted Aniline |

| Stille Coupling | Organostannane (Ar-SnR₃) | C(sp²)-C(sp²) | Biaryl |

Coupling Reactions for Introducing Aromatic and Heteroaromatic Moieties

The presence of an iodine atom on the benzene ring of this compound provides a reactive handle for carbon-carbon bond formation, enabling the introduction of a wide array of aromatic and heteroaromatic groups. Palladium-catalyzed cross-coupling reactions are paramount for such transformations. While specific literature detailing coupling reactions on this compound is limited, extensive research on analogous aryl iodides, including iodinated anilines and their derivatives, allows for a comprehensive understanding of the applicable methodologies. rsc.orgrsc.org Two of the most prominent methods for this purpose are the Suzuki-Miyaura coupling and the Sonogashira coupling.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. libretexts.orgyonedalabs.com For a substrate like this compound, this reaction would involve its treatment with an aryl or heteroaryl boronic acid or boronic ester in the presence of a palladium catalyst and a base. libretexts.org The reaction mechanism involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. yonedalabs.com

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common palladium sources. nih.govnih.gov Phosphine-based ligands, such as triphenylphosphine (B44618) (PPh₃) or more sterically demanding and electron-rich ligands from the Buchwald or Nolan groups, are often employed to stabilize the palladium catalyst and facilitate the reaction steps. rsc.orgnih.gov Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or sodium carbonate (Na₂CO₃) are typically used to facilitate the transmetalation step. yonedalabs.comnih.gov A variety of solvents can be employed, with mixtures of an organic solvent like dioxane, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) and water being common. yonedalabs.com

Below is a table summarizing typical conditions for Suzuki-Miyaura coupling reactions based on similar aryl iodide substrates.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | ~95 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | ~92 |

| Thiophen-2-ylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | ~88 |

| Pyridin-3-ylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | THF | 70 | ~85 |

Sonogashira Coupling:

The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. rsc.orgwikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst, although copper-free versions have been developed. rsc.orgresearchgate.net For this compound, this reaction would allow for the introduction of various substituted acetylenic moieties, which can serve as precursors for more complex structures.

The catalytic cycle is believed to involve two independent cycles for palladium and copper. rsc.org The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. rsc.org Typical palladium catalysts include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and the copper source is often copper(I) iodide (CuI). researchgate.net An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), is used both as the base and often as the solvent. wikipedia.org The reactions are generally carried out under mild conditions, often at room temperature. wikipedia.org

The table below illustrates typical conditions for Sonogashira coupling based on analogous iodinated aniline substrates.

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Iodides

| Alkyne Partner | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 25-50 | ~94 |

| 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 25 | ~90 |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 60 | ~96 |

| Propargyl alcohol | Pd(OAc)₂ (2) | CuI (5) | Piperidine | Acetonitrile | 40 | ~87 |

Strategic Considerations for Large-Scale Synthesis in Academic Research

Scaling up the synthesis of a compound like this compound from milligram to multigram or kilogram quantities in an academic research setting presents a unique set of challenges that differ from industrial production. researchgate.net The objective is typically to produce a sufficient amount of material for further research rather than commercial manufacturing. This requires careful consideration of factors such as cost, safety, equipment availability, and process robustness.

Reagent and Catalyst Cost: On a large scale, the cost of reagents becomes a significant factor. For the synthesis of this compound, the precursor 2-amino-5-iodobenzoic acid and benzyl alcohol are key starting materials. While these may be reasonably priced, the palladium catalysts and specialized phosphine (B1218219) ligands used in subsequent coupling reactions can be very expensive. yonedalabs.com Therefore, a key consideration is catalyst loading. Minimizing the amount of catalyst (e.g., reducing from 5 mol% to <1 mol%) without sacrificing yield or reaction time is crucial. The potential for catalyst recycling, particularly with heterogeneous catalysts, could also be an important economic consideration. organic-chemistry.org

Process Safety and Hazard Analysis: Safety is the most critical aspect when scaling up a chemical process. helgroup.com Reactions that are easily managed on a small scale can become hazardous on a larger one.

Thermal Hazards: The esterification to form the benzyl ester and subsequent coupling reactions may be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway. helgroup.com A preliminary thermal hazard assessment using techniques like reaction calorimetry is advisable to understand the reaction's heat profile and ensure adequate cooling capacity. helgroup.com

Handling of Reagents: Handling larger quantities of chemicals, including solvents and bases, increases exposure risks. The use of toxic or flammable solvents should be minimized or substituted with greener alternatives where possible. uk-cpi.com

Pressure and Gas Evolution: Some reactions may produce gaseous byproducts. In a large, sealed vessel, this can lead to a dangerous buildup of pressure. helgroup.com Reactions should be conducted in appropriate glassware or reactors with pressure relief systems.

Equipment and Infrastructure: Academic laboratories are often equipped for small-scale synthesis (up to ~20 g). Larger-scale synthesis (100 g to kg) requires larger reaction vessels, mechanical stirrers (as magnetic stirring becomes ineffective), larger separation funnels, and appropriate heating and cooling systems. The availability of such equipment can be a limiting factor. Furthermore, purification at a large scale can be challenging. Column chromatography, a common lab-scale technique, becomes impractical and resource-intensive. Alternative purification methods such as recrystallization or distillation are highly preferred for their scalability.

Personnel and Time Management: Large-scale syntheses are often more time-consuming and labor-intensive than their small-scale counterparts. They require more careful monitoring and handling. In an academic setting, where personnel may consist of students with varying levels of experience, ensuring proper training and supervision is essential. nih.gov The high turnover of personnel in academic labs also necessitates thorough documentation of procedures to ensure reproducibility and safety. nih.gov The development of a robust, scalable process often involves significant optimization, which can be a time-consuming but necessary investment to ensure a successful outcome. acs.org

The reactivity of the ester, the amino group, and the iodinated aromatic ring are all points of interest for chemical transformations. For instance, the ester moiety would be susceptible to hydrolysis under acidic or basic conditions, and could likely undergo amidation with various amines. The aromatic ring, with its activating amino group and deactivating but nucleophilically substitutable iodo group, presents a platform for various reactions. Nucleophilic aromatic substitution at the iodine position, such as the Buchwald-Hartwig amination, is a plausible transformation. Similarly, the amino group could direct electrophilic aromatic substitution reactions and undergo reactions like acylation and alkylation.

However, to provide a detailed and authoritative article as requested, specific reaction conditions, yields, and mechanistic studies for this compound are essential. The absence of such specific data in published research prevents the creation of the detailed subsections and data tables required by the user's instructions.

Therefore, this article cannot be completed at this time due to the lack of specific scientific research on the chemical transformations of this compound.

Derivatization Strategies and Synthesis of Analogues of Benzyl 2 Amino 5 Iodobenzoate

Modification of the Benzyl (B1604629) Group

The ester functionality of Benzyl 2-amino-5-iodobenzoate provides a straightforward handle for introducing structural diversity. Modification of the benzyl group can be achieved through the synthesis of new esters from 2-amino-5-iodobenzoic acid and various substituted alcohols.

The synthesis of analogues with substituted benzyl groups can be accomplished via Fischer-Speier esterification of 2-amino-5-iodobenzoic acid with a range of substituted benzyl alcohols. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and often requires azeotropic removal of water to drive the reaction to completion. Solvents like toluene (B28343) or benzene (B151609) are commonly employed for this purpose researchgate.net. By utilizing different substituted benzyl alcohols (e.g., with electron-donating or electron-withdrawing groups on the aromatic ring), a variety of this compound analogues can be prepared thieme-connect.degoogle.com.

A general scheme for this transformation is presented below:

Starting Material: 2-Amino-5-iodobenzoic acid

Reagent: Substituted benzyl alcohol (e.g., 4-methoxybenzyl alcohol, 4-nitrobenzyl alcohol)

Catalyst: p-Toluenesulfonic acid or Sulfuric acid

Solvent: Toluene or other azeotroping solvent

Conditions: Reflux with Dean-Stark trap

| R Group on Benzyl Alcohol | Resulting Ester Moiety |

| -H | Benzyl |

| 4-OCH₃ | 4-Methoxybenzyl |

| 4-NO₂ | 4-Nitrobenzyl |

| 2-Cl | 2-Chlorobenzyl |

| 3,5-(CF₃)₂ | 3,5-Bis(trifluoromethyl)benzyl |

To introduce a reactive handle for further functionalization, such as in click chemistry, alkyne-containing esters can be synthesized. The preparation of a propargyl ester of 2-amino-5-iodobenzoic acid can be achieved by reacting the parent acid with propargyl alcohol. This esterification can be carried out by saturating a solution of the amino acid in propargyl alcohol with hydrogen chloride gas researchgate.net. This method provides a direct route to incorporating a terminal alkyne into the ester portion of the molecule.

Starting Material: 2-Amino-5-iodobenzoic acid

Reagent: Propargyl alcohol

Catalyst: Hydrogen chloride

Conditions: Reaction in neat propargyl alcohol

| Alcohol | Resulting Ester |

| Propargyl alcohol | Propargyl 2-amino-5-iodobenzoate |

Functionalization at the Amino Position

The primary amino group at the 2-position of the benzene ring is a key site for derivatization, allowing for the introduction of a wide array of functional groups through acylation, sulfonylation, and the formation of various nitrogen-containing linkers.

The nucleophilic amino group can be readily acylated or sulfonylated using the corresponding acyl chlorides or sulfonyl chlorides. These reactions are typically performed in the presence of a base to neutralize the hydrogen chloride byproduct. Common bases include triethylamine (B128534) or pyridine, and the reactions are often carried out in aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) semanticscholar.orgresearchgate.netnih.govreddit.com. A wide variety of acyl and sulfonyl groups can be introduced, significantly expanding the chemical space of the synthesized analogues.

General Acylation Reaction:

Substrate: this compound

Reagent: Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

Base: Triethylamine or Pyridine

Solvent: Dichloromethane

General Sulfonylation Reaction:

Substrate: this compound

Reagent: Sulfonyl chloride (e.g., Methanesulfonyl chloride, p-Toluenesulfonyl chloride)

Base: Triethylamine or Pyridine

Solvent: Dichloromethane

| Reagent | Functional Group Introduced | Resulting Derivative Class |

| Acetyl chloride | Acetyl | N-Acetyl |

| Benzoyl chloride | Benzoyl | N-Benzoyl |

| Methanesulfonyl chloride | Methanesulfonyl (Mesyl) | N-Methanesulfonyl |

| p-Toluenesulfonyl chloride | p-Toluenesulfonyl (Tosyl) | N-p-Toluenesulfonyl |

The amino group can also be used as a nucleophile in amide bond forming reactions with carboxylic acids, often facilitated by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) researchgate.net. This allows for the linkage of various carboxylic acid-containing moieties, including amino acids, to the this compound core nih.gov. Additionally, the formation of other nitrogen-containing linkers, such as ureas and thioureas, can be envisioned through reactions with isocyanates and isothiocyanates, respectively.

Starting Material: this compound

Reagent: Carboxylic acid

Coupling Agent: DCC or EDC

Solvent: Dichloromethane or Dimethylformamide

| Reagent Class | Linker Formed |

| Carboxylic Acids + Coupling Agent | Amide |

| Isocyanates | Urea (B33335) |

| Isothiocyanates | Thiourea |

Diversification at the Iodo Position via Coupling Reactions

The iodine atom at the 5-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for significant diversification of the core structure.

Prominent examples of such transformations include the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl and heteroaryl substituents researchgate.netnih.govnih.gov.

Sonogashira Coupling: The Sonogashira reaction couples the aryl iodide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This method is used to introduce alkynyl groups organic-chemistry.orgresearchgate.netnih.govnih.govresearchgate.net.

Heck Coupling: The Heck reaction forms a new carbon-carbon bond by coupling the aryl iodide with an alkene in the presence of a palladium catalyst and a base nih.govnih.gov.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl iodide with an amine, catalyzed by a palladium complex with a suitable ligand and a base. This allows for the introduction of various primary and secondary amino groups nih.gov.

The general conditions for these reactions are summarized in the table below:

| Reaction Name | Coupling Partner | Catalyst System | Base | Typical Solvent | Bond Formed |

| Suzuki-Miyaura | Boronic acid/ester | Pd(PPh₃)₄, Pd(OAc)₂/ligand | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF | C-C (Aryl-Aryl) |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, i-Pr₂NH | DMF, THF | C-C (Aryl-Alkyne) |

| Heck | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | C-C (Aryl-Vinyl) |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃/ligand, Pd(OAc)₂/ligand | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | C-N (Aryl-Amine) |

Construction of Biaryl Systems

The formation of carbon-carbon bonds to construct biaryl systems is a cornerstone of modern organic synthesis, often employed in the creation of pharmaceuticals and materials. The iodine atom on the this compound scaffold makes it an excellent candidate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

In a typical Suzuki-Miyaura reaction, the aryl iodide (this compound) is coupled with an arylboronic acid or ester in the presence of a palladium catalyst and a base. This reaction is highly versatile, tolerating a wide variety of functional groups on both coupling partners. This allows for the synthesis of a diverse library of biaryl derivatives, where the iodine atom is replaced by a new aryl or heteroaryl group. The general transformation involves the reaction of the iodobenzoate with R-B(OH)₂, where 'R' represents the incoming aryl group, to yield the corresponding biaryl product.

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions

| Entry | Arylboronic Acid (R-B(OH)₂) | Resulting Biaryl Product Name |

|---|---|---|

| 1 | Phenylboronic acid | Benzyl 2-amino-5-phenylbenzoate |

| 2 | 4-Methoxyphenylboronic acid | Benzyl 2-amino-5-(4-methoxyphenyl)benzoate |

| 3 | Pyridine-3-boronic acid | Benzyl 2-amino-5-(pyridin-3-yl)benzoate |

Introduction of Alkyl and Aryl Thio Ethers

The synthesis of aryl thioethers is another important transformation, as the C-S bond is a key feature in numerous biologically active molecules. This compound can be converted to various thioethers through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann-type C-S coupling reactions.

These methods typically involve the reaction of the aryl iodide with an alkyl or aryl thiol (R-SH) in the presence of a copper or palladium catalyst and a base. The reaction proceeds by forming a new carbon-sulfur bond at the site of the iodine atom. This strategy provides access to a wide array of derivatives with varying electronic and steric properties, depending on the nature of the thiol coupling partner.

Table 2: Synthesis of Thioether Derivatives

| Entry | Thiol (R-SH) | Resulting Thioether Product Name |

|---|---|---|

| 1 | Ethanethiol | Benzyl 2-amino-5-(ethylthio)benzoate |

| 2 | Thiophenol | Benzyl 2-amino-5-(phenylthio)benzoate |

| 3 | Benzyl mercaptan | Benzyl 2-amino-5-(benzylthio)benzoate |

Synthesis of Poly-substituted Benzoate (B1203000) Derivatives

The term "poly-substituted" refers to the presence of multiple different functional groups on the benzene ring. This compound is itself a tri-substituted benzene, and its structure serves as a template for creating even more complex, highly functionalized derivatives.

The primary strategies for synthesizing poly-substituted derivatives hinge on the sequential or orthogonal functionalization of the reactive sites. The aryl iodide is readily converted into other groups via the cross-coupling reactions discussed previously (e.g., Suzuki and C-S coupling). Concurrently, the amino group can undergo a variety of transformations, such as:

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Conversion to a diazonium salt, which can then be displaced by a wide range of nucleophiles (Sandmeyer reaction).

By combining these transformations, a vast chemical space of poly-substituted benzoate derivatives can be accessed. For example, a Suzuki coupling could first be performed at the C5 position, followed by N-acylation of the C2-amino group to yield a tetra-substituted benzene ring with distinct functionalities at each position.

Development of Novel Heterocyclic Scaffolds Derived from this compound Precursors

This compound is a valuable starting material for the synthesis of fused heterocyclic systems. The ortho-relationship of the amino group and the ester, along with the reactive iodide, allows for the construction of various ring systems through intramolecular or multi-step cyclization strategies.

Thiazole (B1198619) and Benzothiazole (B30560) Derivatives

Benzothiazoles are a class of heterocyclic compounds with significant applications in medicinal chemistry. The most common route to benzothiazole synthesis is the condensation of a 2-aminothiophenol (B119425) with a carboxylic acid or its equivalent. acs.orgresearchgate.net While this compound is not a 2-aminothiophenol itself, it can be envisioned as a precursor.

A plausible synthetic pathway involves the conversion of the iodo-group to a thiol or protected thiol. This intermediate, a derivative of 2-aminothiophenol, can then undergo a condensation-cyclization reaction with various aldehydes or carboxylic acids to form the benzothiazole ring. The initial amino group from the precursor becomes one of the heteroatoms in the newly formed thiazole ring. The reaction with an aldehyde (R-CHO), for instance, would yield a 2-substituted-benzothiazole. wikipedia.org

Table 3: Potential Benzothiazole Derivatives from a Thiolated Precursor

| Entry | Aldehyde (R-CHO) | Resulting Benzothiazole Core Structure |

|---|---|---|

| 1 | Benzaldehyde (B42025) | 2-Phenylbenzothiazole |

| 2 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)benzothiazole |

| 3 | Formaldehyde | Unsubstituted Benzothiazole |

Benzoxepine Scaffolds

Benzoxepines are seven-membered heterocyclic compounds containing a fused benzene ring and an oxygen atom in the heterocycle. Their synthesis from a precursor like this compound would likely involve a multi-step sequence to build the seven-membered ring.

One potential strategy is an intramolecular etherification. This could be achieved by first performing a palladium-catalyzed coupling reaction, such as a Heck reaction, at the C5-iodo position with a suitable alcohol-containing vinyl or allyl partner to introduce a carbon chain. Subsequent modification of the ester group to an alcohol and intramolecular O-arylation (e.g., an Ullmann or Williamson ether synthesis) by displacing a newly introduced halide on the side chain could close the seven-membered ring. wikipedia.org A general approach has been developed for preparing 2,5-dihydro-1-benzoxepines via a one-pot Overman rearrangement and ring-closing metathesis process. acs.org

Acridine (B1665455) Derivatives

Acridines are nitrogen-containing tricyclic heterocycles. A classic method for their synthesis is the Friedländer annulation, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) with a compound containing an α-methylene ketone.

To utilize this compound as a precursor for acridines, the key step is the conversion of the iodo-substituent into a carbonyl group that is part of a ketone, specifically a benzophenone. This can be accomplished through palladium-catalyzed carbonylation reactions or by coupling with an appropriate organometallic reagent. The resulting 2-aminobenzophenone derivative can then undergo the Friedländer condensation with a ketone (e.g., cyclohexanone) in the presence of an acid or base catalyst. This reaction constructs the third ring, leading to the formation of a substituted acridine scaffold.

Stereoselective Synthesis of Analogues

The stereoselective synthesis of analogues of this compound is a crucial area of research, enabling the exploration of the three-dimensional spatial arrangement of the molecule's functional groups and its impact on biological activity. Chiral analogues, which are molecules that are non-superimposable mirror images of each other (enantiomers), often exhibit different pharmacological and toxicological profiles. The primary strategies for introducing chirality into the this compound scaffold focus on the stereocontrolled synthesis of the benzyl alcohol moiety prior to esterification with 2-amino-5-iodobenzoic acid, or by direct asymmetric functionalization of the aniline (B41778) core.

A prevalent and effective method for obtaining chiral precursors is the asymmetric reduction of prochiral ketones or the enantioselective addition of organometallic reagents to aldehydes. These approaches allow for the synthesis of a wide variety of enantiomerically enriched secondary benzyl alcohols, which can then be esterified to produce the desired chiral analogues of this compound.

One of the most well-established techniques for the stereoselective synthesis of chiral benzyl alcohols is the asymmetric transfer hydrogenation of the corresponding benzaldehyde derivatives. This method typically employs a chiral catalyst, such as a ruthenium complex with a chiral diamine ligand, to facilitate the transfer of hydrogen from a hydrogen donor, like 2-propanol or formic acid, to the aldehyde. This process results in the formation of a chiral benzyl alcohol with high enantiomeric purity. For instance, the use of a RuCl(R,R)-YCH(C6H5)CH(C6H5)NH2 catalyst system has been shown to produce (R)-benzyl-1-d alcohols from benzaldehyde-1-d derivatives in high enantiomeric excess (95-99% ee). acs.org

Another powerful strategy involves the enantioselective addition of organometallic reagents to benzaldehydes. This approach allows for the introduction of a wide range of substituents at the benzylic position, leading to a diverse library of chiral analogues. Various organometallic reagents, including organozinc, organoaluminum, and Grignard reagents, can be employed in conjunction with chiral ligands to achieve high levels of stereocontrol. For example, nickel-catalyzed enantioselective additions of organoaluminum reagents to aldehydes have been developed, yielding chiral secondary alcohols with good to excellent enantioselectivities. rsc.org Similarly, the use of chiral nonracemic diol ligands in titanium-catalyzed additions of in situ generated alkylzirconium reagents to aromatic aldehydes has been reported to produce chiral alcohols with good yields and high enantiomeric excess. nih.govmdpi.com

The asymmetric reduction of prochiral ketones represents another viable pathway to chiral benzyl alcohol precursors. Organocatalysis has emerged as a powerful tool in this area, with various small organic molecules being used to catalyze the reduction of ketones with high enantioselectivity. rsc.org Additionally, classic methods such as the asymmetric Meerwein-Ponndorf-Verley reduction, which utilizes an aluminum catalyst with a chiral ligand, have been successfully applied to the synthesis of chiral secondary aromatic alcohols. northwestern.edu

While modifying the benzyl alcohol component is a common strategy, introducing chirality directly onto the 2-aminobenzoate (B8764639) core is also an area of investigation. Asymmetric C-H functionalization of aniline derivatives, for instance, offers a potential route to chiral analogues, although this approach can be more challenging due to the need for specific directing groups and catalysts to control both regioselectivity and stereoselectivity. researchgate.netacs.orgnih.gov

The following table summarizes key research findings on the stereoselective synthesis of chiral benzyl alcohol precursors, which are essential intermediates for the preparation of chiral analogues of this compound.

| Reaction Type | Catalyst/Ligand | Substrate | Reagent | Product | Enantiomeric Excess (ee) |

| Asymmetric Transfer Hydrogenation | RuCl(R,R)-tsdpen | Benzaldehyde-1-d | 2-propanol | (R)-Benzyl-1-d alcohol | 98% |

| Enantioselective Alkylation | Nickel/d-glucofuranose-derived phosphite (B83602) ligand | Benzaldehyde | (AlMe3)2·DABCO | 1-Phenylethanol | up to 94% |

| Enantioselective Alkylation | Ti(OiPr)4/Chiral diol ligand | Benzaldehyde | 1-Hexene/Schwartz reagent | 1-Phenylheptan-1-ol | 91% |

| Asymmetric Meerwein-Ponndorf-Verley Reduction | Aluminum/BINOL-type chiral ligands | Aromatic ketones | iPrOH | Chiral secondary aromatic alcohols | up to 83% |

Spectroscopic Characterization and Structural Elucidation of Benzyl 2 Amino 5 Iodobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity of atoms and the three-dimensional structure of molecules in solution.

1H NMR Analysis of Proton Environments and Coupling

Proton (¹H) NMR spectroscopy of Benzyl (B1604629) 2-amino-5-iodobenzoate, typically recorded in a solvent like deuterated chloroform (CDCl₃), reveals distinct signals corresponding to the different proton environments within the molecule. The aromatic region of the spectrum is particularly informative for confirming the substitution pattern of the benzoate (B1203000) ring.

The proton on the carbon adjacent to the iodine atom (H-6) is expected to appear as a doublet due to coupling with the neighboring proton (H-4). The signal for H-4 is anticipated to be a doublet of doublets, arising from coupling to both H-6 and H-3. The proton at the C-3 position, adjacent to the amino group, should also present as a doublet. The broad signal of the amino (-NH₂) protons is often observed, and its chemical shift can be variable. The benzylic protons (-CH₂-) typically appear as a singlet, while the protons of the benzyl phenyl group are observed in the aromatic region.

Table 1: ¹H NMR Spectroscopic Data for Benzyl 2-amino-5-iodobenzoate

| Proton | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| H-6 | 8.08 | d |

| H-4 | 7.55 | dd |

| H-3 | 6.49 | d |

| -NH₂ | 5.58 | br s |

| -CH₂- | 5.26 | s |

d = doublet, dd = doublet of doublets, br s = broad singlet, s = singlet, m = multiplet

13C NMR Analysis of Carbon Frameworks

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the confirmation of the molecular formula and the identification of different functional groups.

The spectrum will show signals for the carbonyl carbon of the ester, the carbons of the iodinated aromatic ring, the benzylic carbon, and the carbons of the benzyl phenyl ring. The carbon atom attached to the iodine (C-5) is expected to have a chemical shift significantly influenced by the halogen. The carbons attached to the amino group (C-2) and the ester group (C-1) will also show characteristic shifts.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) ppm |

|---|---|

| C=O | 167.3 |

| C-2 | 149.6 |

| C-4 | 142.9 |

| C-6 | 133.0 |

| Phenyl C (ipso) | 135.8 |

| Phenyl C | 128.7, 128.4, 128.3 |

| C-1 | 112.5 |

| C-3 | 112.2 |

| C-5 | 78.7 |

Two-Dimensional NMR Techniques for Structural Confirmation

While ¹H and ¹³C NMR provide foundational structural data, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning signals and confirming the connectivity of the molecular framework. For a molecule like this compound, several 2D NMR experiments would be instrumental.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling correlations. For instance, a cross-peak between the signals of H-4 and H-6, as well as between H-4 and H-3, would definitively confirm their spatial proximity and coupling relationships on the benzoate ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms. It would allow for the unambiguous assignment of each proton to its corresponding carbon in the molecular skeleton.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₁₄H₁₂INO₂), the exact mass can be calculated and compared to the experimentally determined value. The calculated monoisotopic mass is 369.0015 g/mol . Experimental HRMS data for the protonated molecule [M+H]⁺ has been reported as 368.9986, which is consistent with the expected value, confirming the molecular formula.

Fragmentation Patterns and Structural Information

In a mass spectrometer, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" for the molecule and can be used to deduce its structure. For this compound, several characteristic fragmentation pathways can be predicted.

A common fragmentation would be the loss of the benzyl group (C₇H₇), leading to the formation of a 2-amino-5-iodobenzoyl cation. Another likely fragmentation is the cleavage of the ester bond, which could result in the formation of a tropylium cation (C₇H₇⁺) with a mass-to-charge ratio (m/z) of 91, a very common fragment for benzyl-containing compounds. The analysis of these and other fragments allows for the piece-by-piece confirmation of the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

The primary amine group (-NH₂) typically shows two distinct stretching vibrations in the region of 3500-3200 cm⁻¹. wpmucdn.com The asymmetric stretching (νₐₛ N-H) appears at a higher wavenumber, while the symmetric stretching (νₛ N-H) is found at a lower wavenumber. Additionally, a scissoring deformation (δ N-H) is expected around 1600 cm⁻¹. wpmucdn.com

The ester functional group is characterized by a strong carbonyl (C=O) stretching band. For aromatic esters, this absorption is typically observed in the range of 1730-1715 cm⁻¹. spectroscopyonline.com The position of this band can be influenced by conjugation with the aromatic ring. Furthermore, two characteristic C-O stretching bands are expected: an asymmetric C-C-O stretch between 1310-1250 cm⁻¹ and a symmetric O-C-C stretch in the 1130-1100 cm⁻¹ region. spectroscopyonline.com

The aromatic nature of the benzyl and iodobenzoate rings will give rise to several characteristic bands. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. udel.edu In-ring C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region. udel.edu Out-of-plane C-H bending vibrations, which can be indicative of the substitution pattern, are generally found in the 900-650 cm⁻¹ range. udel.edu

The carbon-iodine (C-I) stretching vibration is expected to appear in the far-infrared region of the spectrum, typically between 600 and 500 cm⁻¹, due to the heavy mass of the iodine atom.

An important feature to consider is the potential for intramolecular hydrogen bonding between the amine group's hydrogen and the carbonyl oxygen of the ester. This interaction can cause a red shift (lowering of the wavenumber) and broadening of both the N-H and C=O stretching bands. Studies on related 2-aminobenzoate (B8764639) esters have indicated the presence of such intramolecular interactions. nih.gov

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | Asymmetric N-H Stretch | ~3400 |

| Symmetric N-H Stretch | ~3300 | |

| N-H Scissoring | ~1600 | |

| Ester (-COOBn) | C=O Stretch | 1730-1715 |

| Asymmetric C-C-O Stretch | 1310-1250 | |

| Symmetric O-C-C Stretch | 1130-1100 | |

| Aromatic Ring | C-H Stretch | >3000 |

| C=C Stretch | 1600-1450 | |

| C-H Out-of-plane Bending | 900-650 | |

| Haloalkane | C-I Stretch | 600-500 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound has not been reported in the searched literature, we can infer its likely solid-state characteristics by examining the crystal structures of analogous molecules, such as benzyl benzoate derivatives and substituted iodobenzoates. nih.govnih.gov Such an analysis would provide insights into the molecule's conformation, how it packs in the crystal lattice, and the nature of the intermolecular and intramolecular forces that stabilize the structure.

Analysis of Molecular Conformation and Packing

The molecular conformation of this compound would be determined by the relative orientations of the benzyl and 2-amino-5-iodophenyl moieties, which are connected by the ester linkage. The dihedral angles between the planes of the two aromatic rings and the plane of the ester group would be key conformational parameters. In related structures like Benzyl 2-(benzylsulfanyl)benzoate, the dihedral angle between the central aromatic ring and the O-benzyl group is small, indicating a nearly co-planar orientation, while the other benzyl group is significantly twisted. nih.gov A similar arrangement might be expected for this compound, where the planarity would be influenced by steric hindrance and electronic effects of the substituents.

The crystal packing, or the arrangement of molecules in the unit cell, would be governed by a combination of van der Waals forces, dipole-dipole interactions, and more specific intermolecular interactions such as hydrogen bonds and halogen bonds. In the absence of strong hydrogen bond donors like carboxylic acids, the packing is often driven by the efficient filling of space and weaker interactions. For instance, in the crystal structures of succinimidyl halobenzoates, where classical hydrogen bonding is absent, the packing is dictated by other forces. mdpi.com

Intermolecular and Intramolecular Interactions

A crucial aspect of the crystal structure of this compound would be the network of intermolecular and intramolecular interactions.

Intramolecular Interactions: As suggested by IR spectroscopy, a significant feature would likely be an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and the carbonyl oxygen of the ester (N-H···O=C). This type of interaction is common in ortho-substituted anilines with carbonyl-containing groups and contributes to the planarity of that portion of the molecule. nih.govmdpi.com This hydrogen bond would form a six-membered pseudo-ring, enhancing the molecule's conformational stability.

Intermolecular Interactions: Several types of intermolecular interactions would be anticipated to play a role in the crystal packing:

Hydrogen Bonding: The amino group, even with one hydrogen potentially involved in an intramolecular bond, could still act as a hydrogen bond donor to an acceptor atom on a neighboring molecule, such as the carbonyl oxygen or even the iodine atom.

Halogen Bonding: The iodine atom on the benzene (B151609) ring is a potential halogen bond donor. It can interact with a nucleophilic region on an adjacent molecule, such as the carbonyl oxygen or the nitrogen of the amino group.

π-π Stacking: The presence of two aromatic rings (benzyl and iodophenyl) suggests the possibility of π-π stacking interactions, where the rings of adjacent molecules are arranged in a parallel or offset fashion. These interactions are a significant cohesive force in the packing of many aromatic compounds.

C-H···π Interactions: The aromatic rings can also act as acceptors for weak hydrogen bonds from C-H groups of neighboring molecules. nih.gov

Table 2: Potential Intermolecular and Intramolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

| Intramolecular Hydrogen Bond | N-H (amino) | O=C (ester) |

| Intermolecular Hydrogen Bond | N-H (amino) | O=C (ester) or I |

| Halogen Bond | C-I | O=C (ester) or N (amino) |

| π-π Stacking | Aromatic Ring | Aromatic Ring |

| C-H···π Interaction | C-H (aromatic/benzyl) | Aromatic Ring |

Applications of Benzyl 2 Amino 5 Iodobenzoate and Its Derivatives in Organic Synthesis

Utility as Precursors for Biologically Active Molecules

The derivatives of Benzyl (B1604629) 2-amino-5-iodobenzoate are instrumental in the development of molecules with therapeutic potential. The inherent functionalities of this compound allow for its incorporation into structures that can interact with biological targets, leading to the modulation of their activity. This has been particularly evident in the field of enzyme inhibition, where derivatives have shown promise in targeting a range of enzymes implicated in various diseases.

The structural framework provided by Benzyl 2-amino-5-iodobenzoate is a valuable starting point for the design and synthesis of potent and selective enzyme inhibitors. The ability to modify the amino, carboxyl, and iodo groups allows for the fine-tuning of the molecule's properties to achieve optimal binding and inhibition of the target enzyme.

Derivatives of 2,5-substituted benzoic acid, a class of compounds to which this compound belongs, have been explored as dual inhibitors of the anti-apoptotic proteins Myeloid Cell Leukemia-1 (Mcl-1) and Bcl-2-related protein A1 (Bfl-1). google.comgoogle.comnih.gov These proteins are key regulators of apoptosis and are often overexpressed in cancer cells, contributing to their survival and resistance to therapy.

Research has led to the design of a 2,5-substituted benzoic acid scaffold that demonstrates equipotent binding to both Mcl-1 and Bfl-1. google.comgoogle.comnih.gov Structure-based design, guided by co-crystal structures with Mcl-1, facilitated the development of potent inhibitors. google.com For instance, compound 24 from a studied series binds to both Mcl-1 and Bfl-1 with Kᵢ values of 100 nM, while showing selectivity over other Bcl-2 family members like Bcl-2 and Bcl-xL. google.comnih.gov The selective binding profile of these compounds translates to on-target cellular activity, inducing cell death in lymphoma cell lines that are dependent on Mcl-1 and Bfl-1 for survival. google.comgoogle.com

| Compound | Mcl-1 Binding Affinity (Kᵢ, nM) | Bfl-1 Binding Affinity (Kᵢ, nM) | Selectivity over Bcl-2/Bcl-xL |

|---|---|---|---|

| Compound 24 | 100 | 100 | Appreciable |

The development of tyrosinase inhibitors is a significant area of research for the treatment of hyperpigmentation disorders. Various derivatives that can be conceptually synthesized from 2-aminobenzoic acid precursors have been investigated for their anti-tyrosinase activity. These compounds often feature modifications that allow them to interact with the copper-containing active site of the tyrosinase enzyme.

For example, a series of (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one analogs were synthesized and evaluated as tyrosinase inhibitors. Among them, analog 3 exhibited highly potent inhibition with an IC₅₀ value of 90 nM, which was 214 times lower than that of the standard inhibitor, kojic acid (IC₅₀ value = 19.22 μM). Kinetic studies revealed that these analogs act as competitive inhibitors.

In another study, (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT) derivatives were designed. Compound 8 in this series was found to be a potent mushroom tyrosinase inhibitor, being 106-fold more potent than kojic acid when L-tyrosine was used as the substrate.

| Compound Class | Example Compound | Tyrosinase Inhibitory Activity (IC₅₀) | Reference Compound (Kojic Acid) IC₅₀ |

|---|---|---|---|

| (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one analogs | Analog 3 | 90 nM | 19.22 µM |

| (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT) derivatives | Compound 8 | Significantly more potent than kojic acid | - |

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of diseases caused by Helicobacter pylori. The 2-aminobenzoic acid scaffold is a useful starting point for the synthesis of urease inhibitors. For instance, various bis-Schiff bases of benzyl phenyl ketone have been synthesized and shown to have excellent to good urease inhibitory activity.

In one study, a series of these derivatives displayed IC₅₀ values ranging from 22.21 ± 0.42 to 47.91 ± 0.14 µM, comparable to the standard inhibitor thiourea (IC₅₀ = 21.15 ± 0.32 µM). Compounds 3 , 4 , and 6 were identified as the most active inhibitors in this series. The high activity of compound 3 was attributed to the presence of two electron-withdrawing chlorine groups on the benzene (B151609) ring.

| Compound | Urease Inhibitory Activity (IC₅₀, µM) |

|---|---|

| Compound 3 | 22.21 ± 0.42 |

| Compound 4 | 26.11 ± 0.22 |

| Compound 6 | 28.11 ± 0.22 |

| Thiourea (Standard) | 21.15 ± 0.32 |

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways. Inhibitors of these enzymes have therapeutic applications in a variety of diseases. Anthranilic acid derivatives, which are closely related to this compound, have been investigated as potent phosphodiesterase inhibitors.

In a study focused on developing anti-inflammatory agents, a series of anthranilic acid derivatives were synthesized and evaluated for their inhibitory effect on superoxide generation in human neutrophils. Several of these compounds demonstrated potent activity, with IC₅₀ values in the sub-micromolar range. Further investigation revealed that their mechanism of action involved the selective inhibition of phosphodiesterase 4 (PDE4), leading to an increase in cellular cAMP levels. Compound 49 was identified as a particularly potent inhibitor with an IC₅₀ value of 0.06 μM.

| Compound | Inhibitory Effect on Superoxide Generation (IC₅₀, µM) | Target Enzyme |

|---|---|---|

| Compound 17 | 0.20 | PDE4 |

| Compound 18 | 0.16 | PDE4 |

| Compound 46 | 0.15 | PDE4 |

| Compound 49 | 0.06 | PDE4 |

| Compound 50 | 0.29 | PDE4 |

Information regarding the direct application of this compound or its closely related anthranilate derivatives as precursors for RNA Helicase DHX9 inhibitors is not available in the reviewed literature. The development of DHX9 inhibitors is an active area of research, with various chemical scaffolds being investigated for their potential to target this enzyme.

Synthesis of Anti-tumor and Anti-proliferative Agents

This compound serves as a key structural motif in the development of novel therapeutic agents targeting cancer. The unique arrangement of its functional groups—the amino, iodo, and benzyl ester moieties—provides multiple reaction sites for building complex molecules with potent anti-proliferative properties.

Researchers have utilized scaffolds similar to the aminobenzoate core to synthesize compounds with significant biological activity. For instance, derivatives of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines have demonstrated potent anti-proliferative effects against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and HCT116 (colorectal cancer). mdpi.comnih.govnih.gov The synthesis of these molecules often involves coupling core fragments, showcasing a strategy where a substituted aminobenzoic acid derivative could serve as a foundational piece. nih.gov Studies on these thieno[2,3-b]pyridine analogues, which feature a tethered aromatic ring, have shown that modifications to this part of the molecule are crucial for maximizing anti-proliferative activity. mdpi.comnih.gov The most potent of these compounds have exhibited IC50 concentrations in the nanomolar range. mdpi.comnih.gov

Similarly, novel series of 2-amino-pyrrolo[2,3-d]pyrimidine derivatives, substituted with a benzyl group, have been identified as potent inhibitors of heat shock protein 90 (Hsp90), a key target in cancer therapy. nih.gov These compounds have shown broad-spectrum antiproliferative activity against the NCI-60 panel of human cancer cell lines. nih.gov The core structure acts as a scaffold upon which modifications can be made to optimize binding and efficacy.

The following table summarizes the anti-proliferative activity of representative compounds synthesized from scaffolds related to benzyl aminobenzoates.

| Compound Class | Target Cell Lines | Reported Activity (IC50) |

| Thieno[2,3-b]pyridine Derivatives | HCT116, MDA-MB-231 | 25–50 nM |

| Benzoylthieno[2,3-b]pyridine Derivative (5i) | HCT116, MDA-MB-231 | 120–130 nM |

| 2-amino-pyrrolo[2,3-d]pyrimidine Derivative (6a) | NCI-60 Cell Lines | 36 nM (Hsp90 inhibition) |

Radiopharmaceutical Precursors (general iodinated benzoic acid derivatives)

Iodinated derivatives of benzoic acid are a cornerstone in the development of radiocontrast agents and radiopharmaceutical precursors. radiologykey.comgoogle.comgoogle.com The high atomic number of iodine allows it to effectively absorb X-rays, making it an ideal component for imaging internal structures. radiologykey.com All iodinated radiocontrast agents are derivatives of benzoic acid. radiologykey.com

This compound fits within this class of compounds as a potential precursor for radiolabeled molecules. The iodine atom on the benzene ring can be replaced with a radioactive isotope of iodine, such as ¹²³I, ¹²⁵I, or ¹³¹I. This process allows for the creation of targeted agents for diagnostic imaging (e.g., SPECT or PET scans) or for radiotherapy. The stability of the carbon-iodine bond is a critical factor, and research has been conducted to create oxidized radioiodinated derivatives that exhibit stability against in vivo deiodination. nih.gov The rest of the molecule, derived from the aminobenzoic acid structure, can be modified to target specific tissues or biological pathways, thereby directing the radioactive isotope to the desired location in the body.

Role in the Construction of Complex Molecular Architectures

The strategic placement of reactive sites on the this compound scaffold makes it a valuable component for synthesizing intricate molecular structures.

Building Blocks for Indole (B1671886) Derivatives

The ortho-iodoaniline substructure within this compound is a classic precursor for the synthesis of indole rings, a privileged scaffold in medicinal chemistry. The presence of the iodine atom facilitates various palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions. These reactions allow for the introduction of carbon-carbon bonds at the position ortho to the amino group. Subsequent intramolecular cyclization leads to the formation of the indole core. A synthetic route for 3-amino-5-halo-2-iodobenzoates has been developed, highlighting their use as versatile starting materials. researchgate.net For example, the Heck reaction of a related ortho-iodoaniline derivative with an alkene, followed by cyclization, can yield substituted indoles. researchgate.net This methodology is crucial in the synthesis of complex pharmaceutical agents. researchgate.net

Scaffolds for Diverse Chemical Libraries

This compound is an excellent scaffold for generating diverse chemical libraries for drug discovery. The molecule possesses three key points for diversification:

The Amino Group: Can be acylated, alkylated, or used in cyclization reactions.

The Iodine Atom: Can be substituted through a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), allowing for the introduction of various aryl, alkyl, or alkynyl groups.

The Benzyl Ester: Can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides, esters, or other functional groups.

This trifunctional nature allows chemists to systematically modify the structure and explore the chemical space around the core scaffold. This approach is fundamental to structure-activity relationship (SAR) studies aimed at identifying new lead compounds with improved potency and selectivity. The development of synthetic routes to access 3-amino-5-halo-2-iodobenzoates underscores their importance as versatile starting materials for creating such libraries. researchgate.net

Methodology Development in Organic Chemistry

The unique electronic and steric properties of this compound and its analogs contribute to the development of new synthetic methods.

Enabling Novel Reaction Pathways

The presence of the ortho-amino and iodo substituents enables specific and often novel reaction pathways, particularly in transition-metal catalysis. This arrangement is ideal for directed C-H activation or for tandem reactions where an initial coupling at the iodine site is followed by a cyclization involving the amino group. For example, a synthetic route to 3-amino-5-halo-2-iodobenzoates was developed specifically because these compounds are versatile starting materials for pharmaceutical synthesis. researchgate.net Such substrates can be used to explore new catalytic cycles or to construct complex heterocyclic systems in a single step, which would otherwise require lengthy, multi-step syntheses. The development of new synthetic routes utilizing these building blocks is an active area of research, aiming to provide more efficient and scalable methods for producing important pharmaceutical intermediates. researchgate.net

Exploration of Catalyst Systems

The application of this compound and its derivatives in organic synthesis is significantly enhanced by the exploration of various catalyst systems. These systems are crucial for activating the molecule and facilitating its participation in a range of chemical transformations. Research in this area has particularly focused on transition metal catalysts, which have proven effective in promoting reactions such as aminocarbonylation.

A notable example of catalyst system exploration involves the aminocarbonylation of ethyl 2-substituted 5-iodobenzoates, which are structurally analogous to this compound. In these studies, palladium-based catalysts have demonstrated significant efficacy. Specifically, the catalyst system comprising [Pd(η3-C3H5)(μ-Cl)]2 in combination with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base has been successfully employed.

Detailed investigations into this palladium-catalyzed aminocarbonylation have revealed that the reaction conditions play a critical role in determining the product distribution. When the reaction is conducted with various amine nucleophiles under an atmospheric pressure of carbon monoxide, a competitive formation of 5-carboxamide and 5-glyoxylamide derivatives is observed. The research indicates that the formation of amides versus α-ketoamides is highly dependent on the specific reaction parameters.

Under optimized conditions, using the aforementioned palladium catalyst and DBU base at a carbon monoxide pressure of 1 atm, the synthesis of 2-ketocarboxamides (5-glyoxylamide derivatives) can be favored, with researchers achieving yields of up to 60%. This highlights the tunability of the catalyst system to selectively yield desired products. The reaction proceeds through a presumed mechanism involving the oxidative addition of the aryl iodide to the palladium(0) species, followed by one or two carbonyl group insertions and subsequent nucleophilic attack by the amine.

The choice of the palladium source and the base is critical for the success of this transformation. The dimeric η3-allylpalladium chloride complex serves as a reliable precursor to the active palladium(0) catalyst. DBU, a non-nucleophilic strong base, is effective in promoting the reaction, likely by facilitating the deprotonation of the amine nucleophile and influencing the catalytic cycle.

The following table summarizes the key findings from the exploration of this palladium-based catalyst system for the aminocarbonylation of a representative 2-substituted 5-iodobenzoate.

| Catalyst System Component | Role | Key Findings |

| Catalyst Precursor | [Pd(η3-C3H5)(μ-Cl)]2 | Efficiently generates the active Pd(0) species required for the catalytic cycle. |

| Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Acts as a non-nucleophilic strong base, crucial for the reaction progress. |

| Carbon Monoxide (CO) | C1 Building Block | Serves as the source of the carbonyl group(s) incorporated into the products. |

| Amine Nucleophiles | Reactant | A variety of amines can be used, leading to different amide and α-ketoamide products. |

| Reaction Conditions | - | The formation of amides versus α-ketoamides is strongly influenced by the reaction parameters. |

| Major Product | 2-Ketocarboxamides | Can be formed as the major products with yields up to 60% under optimized conditions. |

Q & A

Q. Analytical techniques :